molecular formula C9H10BrClO2 B12358873 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

Katalognummer: B12358873
Molekulargewicht: 265.53 g/mol
InChI-Schlüssel: QLXGEWQVJKBRFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a heterocyclic compound that features both bromine and chlorine substituents on a hexahydrochromenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common route starts with the bromination and chlorination of a suitable precursor, such as a chromenone derivative. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvent conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction and conditions. For example, substitution reactions can yield various substituted chromenones, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 7-Bromo-6-chloroquinazolin-4(3H)-one
  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the hexahydrochromenone core. This unique structure imparts distinct reactivity and potential biological activities compared to other similar compounds.

Eigenschaften

Molekularformel

C9H10BrClO2

Molekulargewicht

265.53 g/mol

IUPAC-Name

3-bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H10BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h4-6,8H,1-3H2

InChI-Schlüssel

QLXGEWQVJKBRFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1Cl)C(=O)C(=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.